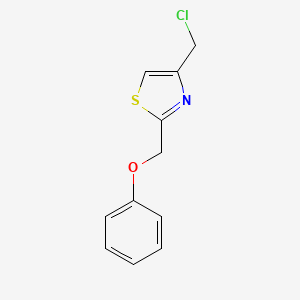

4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound, a polymer, a dye, etc .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques such as X-ray crystallography or spectroscopy .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc. These properties can give important information about how the compound behaves under different conditions .Applications De Recherche Scientifique

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations of related thiazole compounds have been explored to understand their molecular structure, spectroscopic data, and potential biological effects. Studies have shown that certain thiazole derivatives offer insights into intramolecular charge transfers, molecular electrostatic potential, and biological effects based on molecular docking predictions (A. Viji et al., 2020).

Excited-State Intramolecular Proton Transfer Processes

Research on fluorophores deriving from thiazoles, including those related to 4-(chloromethyl)thiazole derivatives, has shed light on their photophysical properties and excited-state intramolecular proton transfer (ESIPT) processes. This work contributes to understanding the intramolecular H-bonds and ESIPT potential barriers, which are crucial for developing optical materials and sensors (Xiuning Liang et al., 2021).

Spectroscopic Evidence for Spirooxirane Intermediate

Spectroscopic evidence supports the existence of spirooxirane intermediates in the synthesis of thiazole derivatives. This research provides valuable insights into the mechanisms underlying the synthesis of 4-(hydroxymethyl)thiazoles, revealing the conditions for the formation and stabilization of intermediates (Ross A. Johnson et al., 1992).

Antimicrobial Agents from Thiazole Derivatives

The synthesis of formazans from Mannich base of thiazole derivatives has been investigated for their antimicrobial properties. This research highlights the potential of thiazole-based compounds as antimicrobial agents, providing a pathway for the development of new therapeutics (P. Sah et al., 2014).

Corrosion Inhibition of Iron

Thiazole and thiadiazole derivatives, including those structurally related to 4-(chloromethyl)thiazole, have been evaluated for their corrosion inhibition performances on iron surfaces. These studies combine quantum chemical parameters and molecular dynamics simulations to predict and understand the inhibition mechanisms, providing insights into the development of effective corrosion inhibitors (S. Kaya et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXNMFRKMJBTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole | |

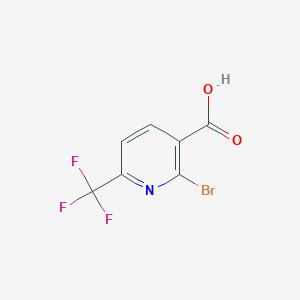

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

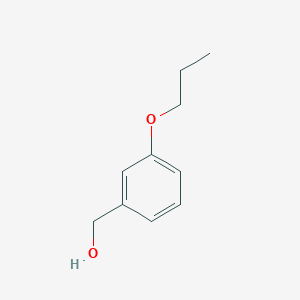

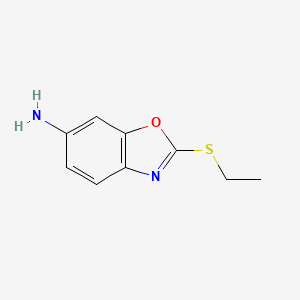

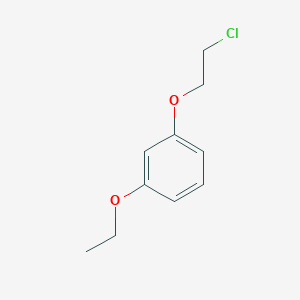

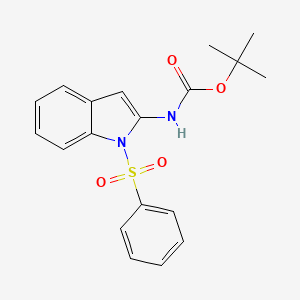

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)

![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)